molecular formula C5H8FNO3 B12811145 2-(Aminocarbonyl)-2-fluorobutanoic acid CAS No. 18283-34-6

2-(Aminocarbonyl)-2-fluorobutanoic acid

Cat. No.: B12811145
CAS No.: 18283-34-6
M. Wt: 149.12 g/mol
InChI Key: AJEJKXMSLAFPEZ-UHFFFAOYSA-N
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Description

2-(Aminocarbonyl)-2-fluorobutanoic acid is an organic compound characterized by the presence of an amino group, a carbonyl group, and a fluorine atom attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminocarbonyl)-2-fluorobutanoic acid typically involves the introduction of the fluorine atom and the amino group onto a butanoic acid precursor. One common method is the fluorination of a suitable precursor followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminocarbonyl)-2-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

2-(Aminocarbonyl)-2-fluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminocarbonyl)-2-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminocarbonyl)-2-chlorobutanoic acid
  • 2-(Aminocarbonyl)-2-bromobutanoic acid
  • 2-(Aminocarbonyl)-2-iodobutanoic acid

Uniqueness

2-(Aminocarbonyl)-2-fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and specificity in biological systems compared to its halogenated counterparts.

Properties

CAS No.

18283-34-6

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

2-carbamoyl-2-fluorobutanoic acid

InChI

InChI=1S/C5H8FNO3/c1-2-5(6,3(7)8)4(9)10/h2H2,1H3,(H2,7,8)(H,9,10)

InChI Key

AJEJKXMSLAFPEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)(C(=O)O)F

Origin of Product

United States

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